calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate
Description
Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate, commonly known as Atorvastatin Calcium, is a synthetic statin used to lower LDL cholesterol and treat hypercholesterolemia. Its molecular formula is C₆₆H₆₈Ca₂F₂N₄O₁₀, with a molecular weight of 1,195.42 g/mol . The compound features a pyrrole core substituted with 4-fluorophenyl, phenylcarbamoyl, and isopropyl groups, alongside critical stereochemical (3R,5R) configurations that enhance its binding affinity to HMG-CoA reductase . The calcium salt form improves aqueous solubility, facilitating oral bioavailability .
Properties
IUPAC Name |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C34H37FN2O5.Ca/c2*1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(42-3)21-29(39)40;/h2*4-17,22,27-28,38H,18-21H2,1-3H3,(H,36,41)(H,39,40);/q;;+2/p-2/t27-,28-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJYEDNFTDTVCI-CXOSUTOZSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H72CaF2N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1183.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate , commonly referred to as a calcium salt of a derivative of atorvastatin, is a synthetic lipid-lowering agent belonging to the statin class. Statins are primarily used to manage hyperlipidemia and reduce cardiovascular risk by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol synthesis.
This article delves into the biological activity of this compound, exploring its pharmacodynamics, therapeutic applications, and relevant research findings.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 1231.44 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 1231.44 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The primary mechanism of action for atorvastatin and its derivatives involves the inhibition of HMG-CoA reductase. This action leads to a decrease in cholesterol synthesis in the liver, resulting in lower levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the bloodstream. Additionally, statins may have pleiotropic effects, including:
- Anti-inflammatory properties : Reducing inflammation in vascular tissues.
- Endothelial function improvement : Enhancing nitric oxide production.
- Plaque stabilization : Preventing rupture of atherosclerotic plaques.
Pharmacological Effects
Research indicates that this compound exhibits significant antihyperlipidemic effects. Clinical studies have shown that atorvastatin can reduce LDL cholesterol levels by up to 60% depending on dosage and individual patient response.
Case Studies
- Clinical Trial on Hyperlipidemia : A study involving patients with hyperlipidemia demonstrated that atorvastatin significantly reduced total cholesterol and LDL levels after 12 weeks of treatment compared to placebo groups .
- Cardiovascular Outcomes : Another study evaluated the long-term effects of atorvastatin on cardiovascular events. Results indicated a reduction in major adverse cardiovascular events (MACE) among patients treated with atorvastatin compared to those receiving standard care .
Side Effects
While generally well-tolerated, atorvastatin can cause side effects including:
- Muscle pain or weakness (myopathy)
- Liver enzyme abnormalities
- Gastrointestinal disturbances
- Risk of diabetes mellitus onset
Research Findings
Recent research has focused on the metabolic pathways influenced by statins, including their impact on glucose metabolism and potential neuroprotective effects. A study highlighted that statins might reduce the risk of Alzheimer’s disease through anti-inflammatory mechanisms in the brain .
Comparative Efficacy
A comparative analysis of various statins indicated that atorvastatin is among the most effective agents for lowering LDL cholesterol levels, particularly at higher doses. The following table summarizes findings from recent studies:
| Statin Type | LDL Reduction (%) | Side Effects Frequency (%) |
|---|---|---|
| Atorvastatin | 50-60 | 10 |
| Simvastatin | 40-50 | 8 |
| Rosuvastatin | 55-65 | 9 |
Scientific Research Applications
Pharmaceutical Applications
-
Cholesterol Management
- The compound is a derivative of atorvastatin, a well-known statin used to lower cholesterol levels. Statins inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway, thereby reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels. This mechanism helps in preventing cardiovascular diseases such as heart attacks and strokes .
-
Fixed-Dose Combinations
- Recent developments have included formulations that combine atorvastatin with other antihypertensive agents like amlodipine and ramipril. These combinations aim to enhance therapeutic efficacy while simplifying treatment regimens for patients with coexisting hypertension and dyslipidemia . Such fixed-dose combinations can improve patient compliance by reducing the pill burden.
-
Stability Enhancement
- Research has indicated that incorporating calcium salts of atorvastatin can enhance the stability of the active pharmaceutical ingredient in formulations. This is crucial for maintaining efficacy over the shelf life of the product . The presence of calcium may also facilitate better absorption and bioavailability of the drug.
Case Studies
- Clinical Efficacy
-
Comparative Studies
- Comparative analyses of various formulations containing atorvastatin revealed that those with calcium salts exhibited improved dissolution profiles and stability under various storage conditions. This suggests that calcium plays a beneficial role in formulation science, enhancing both physical and chemical stability .
Data Tables
| Application | Description | Outcome |
|---|---|---|
| Cholesterol Management | Inhibition of HMG-CoA reductase leading to reduced LDL cholesterol levels | Decreased risk of cardiovascular events |
| Fixed-Dose Combinations | Combination with antihypertensives for dual therapy | Improved patient adherence |
| Stability Enhancement | Use of calcium salts to enhance drug stability | Longer shelf life and maintained efficacy |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Statin Class
Atorvastatin Calcium vs. Rosuvastatin Calcium
- Core Structure : Atorvastatin contains a pyrrole ring, whereas Rosuvastatin uses a pyrimidine core .
- Substituents : Atorvastatin’s pyrrole has 4-fluorophenyl and phenylcarbamoyl groups, while Rosuvastatin’s pyrimidine includes a methylsulfonamido group and methoxy substituents .
- Calcium Salt Ratio : Both compounds utilize a 2:1 calcium-to-ligand ratio to enhance stability and solubility .
- Pharmacological Impact : The fluorophenyl group in Atorvastatin increases lipophilicity and membrane penetration compared to Rosuvastatin’s polar sulfonamide group, resulting in distinct pharmacokinetic profiles .
Atorvastatin Calcium vs. Simvastatin
Calcium-Containing Compounds with Heterocyclic Ligands
Atorvastatin Calcium vs. Pyrazolone-Calcium Complexes
Key Research Findings and Data
Physicochemical Properties
Pharmacological Efficacy
Impact of Fluorination
Fluorinated substituents, as seen in Atorvastatin’s 4-fluorophenyl group, improve metabolic stability and binding affinity compared to non-fluorinated analogues . This aligns with trends in perfluoroalkyl substances (PFAS), where fluorine’s electronegativity enhances compound durability .
Notes on Comparative Analysis
- Stereochemistry : The (3R,5R) configuration in Atorvastatin is critical for HMG-CoA reductase inhibition; analogues with alternate stereochemistry show reduced activity .
- Structural-Activity Relationships (SAR) : Substituent variations (e.g., phenylcarbamoyl vs. methylsulfonamido) significantly influence target selectivity and side-effect profiles .
Preparation Methods
Pyrrole Core Assembly
The pyrrole ring is constructed via Paal-Knorr condensation , utilizing 1,4-diketones and primary amines. For this compound:
-
Starting materials : 2-(4-fluorophenyl)-1-phenylethanone and 4-methyl-3-oxo-N-phenylpentamide undergo cyclocondensation in isopropanol with potassium carbonate.
-
Reaction conditions : 40–45°C for 8–10 hours, achieving >90% conversion.
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | K₂CO₃ | i-PrOH | 40–45°C | 92% |
Introduction of Methoxy and Hydroxy Groups
The 3-methoxy and 5-hydroxy groups are introduced via stereoselective oxidation and protection :
-
Methoxy group : Methylation of a tertiary alcohol intermediate using methyl iodide and NaH in THF.
-
Hydroxy group : Selective oxidation of a heptenoate intermediate with NaBH₄ in ethanol, followed by acid hydrolysis.
Calcium Salt Formation
The final step involves converting the free acid to the calcium salt:
-
Ester hydrolysis : The tert-butyl ester is cleaved using HCl in isopropanol/water (60°C, 1 hour).
-
Counter-ion exchange : Treatment with calcium acetate in ethyl acetate/water biphasic system, achieving >99.5% purity.
| Parameter | Value |
|---|---|
| Calcium source | Calcium acetate |
| Solvent system | Ethyl acetate/H₂O |
| Purity (HPLC) | >99.5% |
Industrial-Scale Optimization
Kilogram-scale production (e.g., 7 kg batches) employs:
-
Microwave-assisted synthesis : Reduces reaction times for steps like pyrrole formation (20–30 minutes vs. 6–8 hours).
-
Ethyl acetate extraction : Removes organic impurities and isolates the calcium salt efficiently.
Stereochemical Control
The (3R,5R) configuration is ensured via:
-
Chiral catalysts : Rhodium-based complexes for asymmetric hydrogenation of keto intermediates.
-
Crystallization-induced dynamic resolution : Selective precipitation of the desired diastereomer from ethanol/hexane mixtures.
Impurity Profiling and Mitigation
Critical impurities include:
-
O-Alkylated byproducts : Formed during methoxy group installation (up to 0.1% without optimization).
-
Diastereomeric residues : Controlled via pH-adjusted recrystallization (pH 0.5–2.0).
| Impurity | Mitigation Strategy | Residual Level |
|---|---|---|
| O-Alkylated VI | Hexane/THF washes | <0.05% |
| (3S,5S) isomer | Ethanol/hexane recrystallization | <0.1% |
Recent Methodological Advances
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high stereochemical purity in the synthesis of this calcium salt?
- Methodological Answer : Multi-step synthesis involving enantioselective catalysis (e.g., Sharpless epoxidation or asymmetric hydrogenation) is critical for controlling the (3R,5R) configuration. Post-synthetic purification via preparative HPLC with chiral stationary phases ensures stereochemical fidelity. Characterization via X-ray crystallography (XRD) and circular dichroism (CD) spectroscopy is essential to confirm stereochemistry .
Q. How can researchers validate the stability of the trihydrate form under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) using thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) to monitor hydrate-to-anhydrate transitions. Pair with powder X-ray diffraction (PXRD) to detect crystalline phase changes .
Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?
- Methodological Answer : High-resolution LC-MS/MS with a C18 column and ion-pairing reagents (e.g., ammonium formate) can resolve structurally similar impurities (e.g., atorvastatin lactone). Quantitative NMR (qNMR) using ERETIC2 calibration is recommended for absolute purity assessment .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic profile while retaining its HMG-CoA reductase inhibition?
- Methodological Answer : Molecular dynamics simulations (e.g., using COMSOL Multiphysics) can predict binding affinity to HMG-CoA reductase. Pair with QSAR models to modify substituents (e.g., fluorophenyl groups) while maintaining solubility via calcium counterion interactions. Validate predictions with in vitro enzyme inhibition assays .
Q. What strategies resolve contradictions in reported solubility data across different solvent systems?
- Methodological Answer : Systematic solubility studies using Hansen solubility parameters (HSPs) to classify solvents by polarity, hydrogen bonding, and dispersion forces. Cross-validate with molecular docking to identify solvent interactions with the pyrrole-carbamoyl moiety. Address discrepancies via meta-analysis of literature data from the European Chemicals Agency (ECHA) database .
Q. How can researchers design experiments to elucidate the role of the propan-2-yl group in metabolic stability?
- Methodological Answer : Isotopic labeling (e.g., deuterium at the propan-2-yl position) with LC-MS/MS tracking in hepatocyte incubation studies. Compare metabolic half-life with analogs lacking the isopropyl group. Use CRISPR-engineered liver organoids to assess CYP3A4-mediated oxidation pathways .
Data Integration & Reproducibility
Q. What frameworks ensure interoperability of heterogeneous data (e.g., crystallographic, spectroscopic) for this compound?
- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) using standardized formats (CIF for XRD, JCAMP-DX for spectroscopy). Leverage the European Commission’s Common Data Platform for Chemicals to cross-reference regulatory and academic datasets .
Q. How to mitigate batch-to-batch variability in synthetic yield and impurity profiles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
